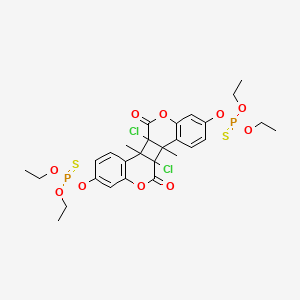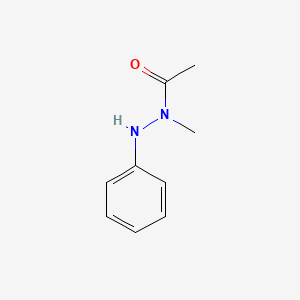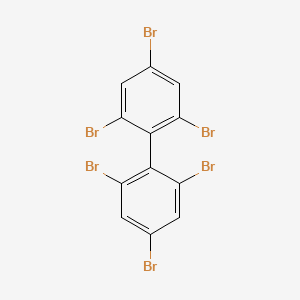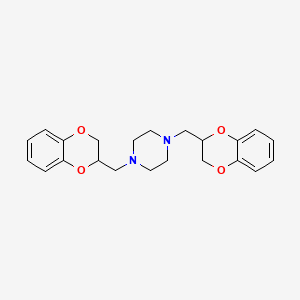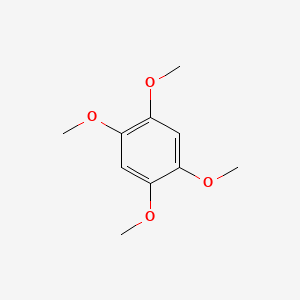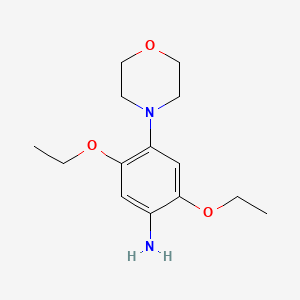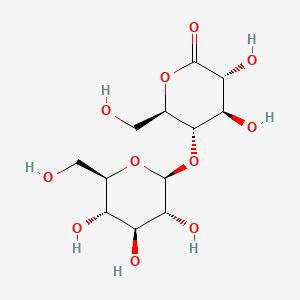![molecular formula C19H25NO2 B1203134 (1R,9S)-10-(cyclopropylmethyl)-1-ethyl-4-hydroxy-13-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-8-one](/img/structure/B1203134.png)
(1R,9S)-10-(cyclopropylmethyl)-1-ethyl-4-hydroxy-13-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethylketocyclazocine is a member of tetralins.
A kappa opioid receptor agonist. The compound has analgesic action and shows positive inotropic effects on the electrically stimulated left atrium. It also affects various types of behavior in mammals such as locomotion, rearing, and grooming.
Applications De Recherche Scientifique
Heterocycle Formation and Synthesis Methods
In the field of organic chemistry, the compound has been involved in the formation of oxygen-bridged heterocycles. For instance, Svetlik, Tureček, and Hanuš (1988) explored the condensation of related compounds leading to derivatives of 9-methyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6,11-tetraene and other heterocycles (Svetlik, Tureček, & Hanuš, 1988). Additionally, the crystal structure of related compounds has been elucidated, as demonstrated by Magerramov et al. (2010) in their study on ethyl 9-methyl-10-phenyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.02.7] trideca-2(7),3,5-trien-13-carboxylate (Magerramov et al., 2010).
Catalytic Synthesis and Isomerization
The compound has also been a subject in studies focusing on catalytic synthesis and isomerization. For example, Nikolaeva et al. (1992) investigated the catalytic hydromethylamination of related structures, converting them into 9-substituted 10-methyl-Δ9,9a-dodecahydroacridines and their isomers (Nikolaeva et al., 1992).
Application in Biological Studies
In pharmacology, the structure of this compound and its derivatives has been studied for their potential biological activities. Gein et al. (2018) explored the structure and analgesic activity of related compounds, finding them to possess analgesic activity with low acute toxicity (Gein et al., 2018).
Potential in Alzheimer's Disease Treatment
One notable application of similar compounds is in the treatment of Alzheimer's disease. Zhu, Li, and Liu (2004) highlighted the significance of huperzine A, a compound with a similar structure, as a potent inhibitor of acetylcholinesterase, suggesting its use in treating Alzheimer's disease (Zhu, Li, & Liu, 2004).
Synthesis of Analogues
The synthesis of analogues of this compound has been a topic of interest too. Kelly, Foricher, Mann, and Bentley (2000) described a synthesis approach for systems that share the basic ring structure of huperzine A, an acetylcholinesterase inhibitor (Kelly, Foricher, Mann, & Bentley, 2000).
Propriétés
Nom du produit |
(1R,9S)-10-(cyclopropylmethyl)-1-ethyl-4-hydroxy-13-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-8-one |
|---|---|
Formule moléculaire |
C19H25NO2 |
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
(1R,9S)-10-(cyclopropylmethyl)-1-ethyl-4-hydroxy-13-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-8-one |
InChI |
InChI=1S/C19H25NO2/c1-3-19-8-9-20(11-13-4-5-13)17(12(19)2)18(22)15-7-6-14(21)10-16(15)19/h6-7,10,12-13,17,21H,3-5,8-9,11H2,1-2H3/t12?,17-,19+/m0/s1 |
Clé InChI |
SEJUQQOPVAUETF-SCTOPSOGSA-N |
SMILES isomérique |
CC[C@@]12CCN([C@@H](C1C)C(=O)C3=C2C=C(C=C3)O)CC4CC4 |
SMILES canonique |
CCC12CCN(C(C1C)C(=O)C3=C2C=C(C=C3)O)CC4CC4 |
Synonymes |
Ethylketazocine Ethylketocyclazocine Ethylketocyclazocine Methanesulfonate Win 35197 2 Win-35197-2 Win351972 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



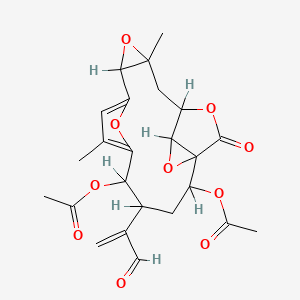
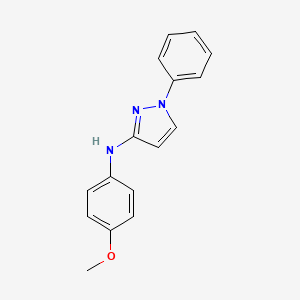
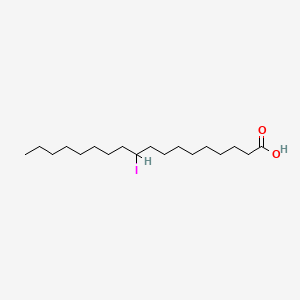
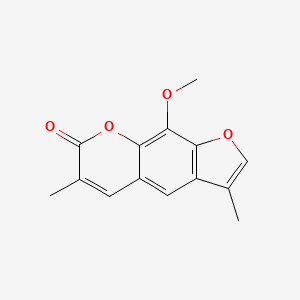
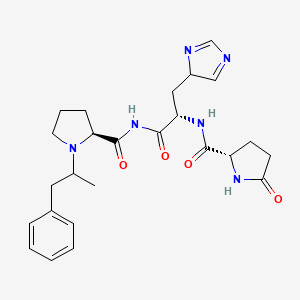
![[2-[[(2S,4R)-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl] (2R)-2-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-2-[[(2S)-2-amino-3,3-dithiophen-2-ylpropanoyl]-[(2R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoate](/img/structure/B1203059.png)
